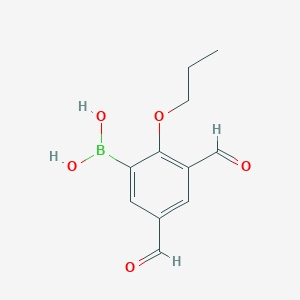

(3,5-Diformyl-2-propoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a self-assembled active agent with antimicrobial and antiviral properties .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” is C11H13BO5, and its molecular weight is 236.03 .Chemical Reactions Analysis

Boronic acids, such as “(3,5-Diformyl-2-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a solid substance with a melting point of 97-101°C. It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including (3,5-Diformyl-2-propoxyphenyl)boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in various sensing applications, both in homogeneous assays and heterogeneous detection systems. For example, they can be used as fluorescent sensors for catechol and its amino-derivatives like dopamine .

Antimicrobial and Antiviral Properties

This specific boronic acid derivative has been identified as having antimicrobial and antiviral properties. It can be utilized as an active agent in the development of new pharmaceuticals targeting microbial and viral infections .

Proteomics Research

The compound is available for purchase as a reagent for proteomics research, indicating its utility in the study of proteins and their biological functions .

Cross-Coupling Reactions

Boronic acids are frequently used in cross-coupling reactions, which are valuable in creating complex organic compounds. This compound could potentially be used in such reactions to synthesize new materials or pharmaceuticals .

Catalysis

In catalysis, boronic acids can act as catalysts or co-catalysts due to their ability to form stable complexes with various substrates .

Medicinal Chemistry

Given its antimicrobial properties, this compound may also find applications in medicinal chemistry for the design of drugs with improved efficacy against resistant strains of bacteria or viruses .

Polymer Materials

Boronic acids are sometimes incorporated into polymers to give them specific properties, such as fluorescence or the ability to bind to certain substances .

Optoelectronics Materials

The electronic properties of boronic acids make them candidates for use in optoelectronic materials, which are used in devices that convert electrical signals into photon signals and vice versa .

BMC Chemistry - Boronic acids for sensing ChemicalBook - (3,5-Diformyl-2-propoxyphenyl)boronic acid Santa Cruz Biotechnology - 3,5-Diformyl-2-propoxyphenylboronic acid MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(3,5-Diformyl-2-propoxyphenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of boronate esters. This interaction is reversible and dependent on the pH of the environment

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron compounds to a metal catalyst, such as palladium .

Pharmacokinetics

The compound’s molecular weight (23603 g/mol) and structure suggest it may have suitable properties for absorption and distribution

Result of Action

It is described as a self-assembled active agent with antimicrobial and antiviral properties . This suggests that it may interact with microbial and viral components, leading to their inhibition or destruction.

Action Environment

The action of (3,5-Diformyl-2-propoxyphenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH. The formation of boronate esters is pH-dependent, with a higher rate of formation at lower pH levels . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at 2-8°C .

Direcciones Futuras

The future directions of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry. Additionally, ongoing research into the Suzuki–Miyaura coupling and other reactions involving boronic acids could lead to the development of new synthetic methods and applications .

Propiedades

IUPAC Name |

(3,5-diformyl-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVFOHHYFMQYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584923 |

Source

|

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Diformyl-2-propoxyphenyl)boronic acid | |

CAS RN |

1072951-92-8 |

Source

|

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)

![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)